molecular formula C13H24N2O3 B2651841 tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1779413-16-9

tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2651841
CAS No.: 1779413-16-9
M. Wt: 256.346
InChI Key: GUJCTKQTCXPTIV-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with an appropriate amine source under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino group and an oxazolidine ring. This combination of features makes it a versatile compound for various chemical and biological applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-13(6-8-15)10(14)4-9-17-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJCTKQTCXPTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779413-16-9
Record name tert-butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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